

# Application Notes and Protocols: Generation of a LINC00899 Knockout Mouse Model

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NCX899

Cat. No.: B15577496

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

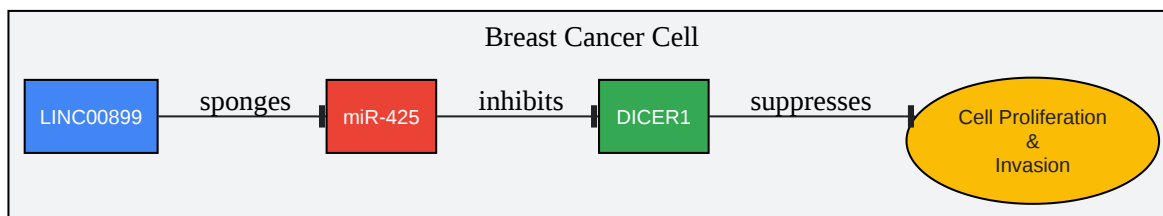
## Introduction

Long non-coding RNAs (lncRNAs) are a class of RNA molecules greater than 200 nucleotides in length that do not encode proteins. They are emerging as critical regulators of various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. LINC00899 is a long intergenic non-coding RNA that has been identified as a key player in several pathologies. In breast cancer, it acts as a tumor suppressor by sponging miR-425, leading to the upregulation of DICER1. Conversely, in spinal ependymoma, it is upregulated and promotes oncogenesis by inhibiting the RBL2-dependent FoxO signaling pathway. Furthermore, LINC00899 has been shown to promote osteogenic differentiation by regulating the miR-374a/RUNX2 axis, suggesting a role in bone metabolism.

To elucidate the in vivo function of LINC00899 and to validate it as a potential therapeutic target, the development of a knockout (KO) mouse model is an invaluable tool. This document provides a comprehensive guide for the generation and validation of a LINC00899 KO mouse model using the CRISPR-Cas9 system. The protocols outlined herein cover the entire workflow, from sgRNA design to the phenotypic analysis of the resulting KO mice.

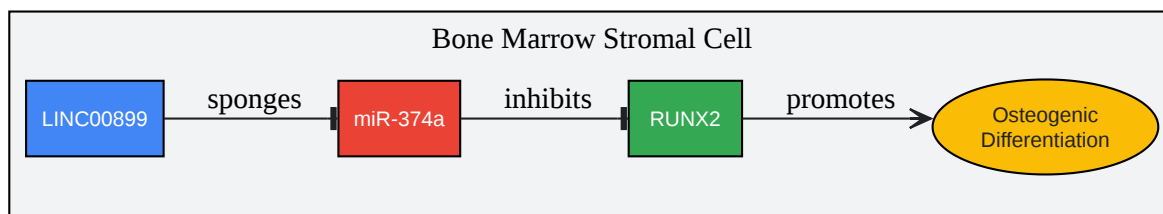
## Signaling Pathways of LINC00899

The following diagrams illustrate the known signaling pathways involving LINC00899 in different cellular contexts.



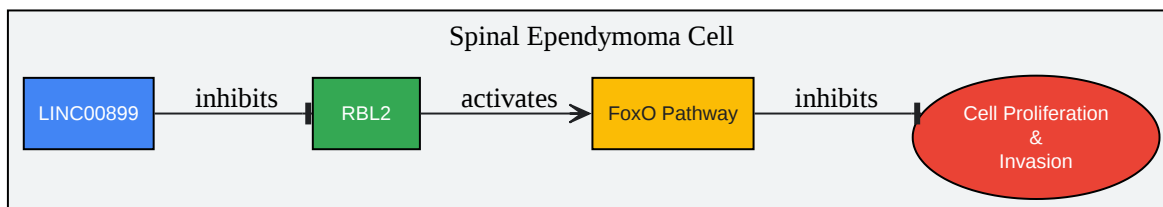
[Click to download full resolution via product page](#)

Caption: LINC00899 acts as a tumor suppressor in breast cancer.



[Click to download full resolution via product page](#)

Caption: LINC00899 promotes osteogenic differentiation.

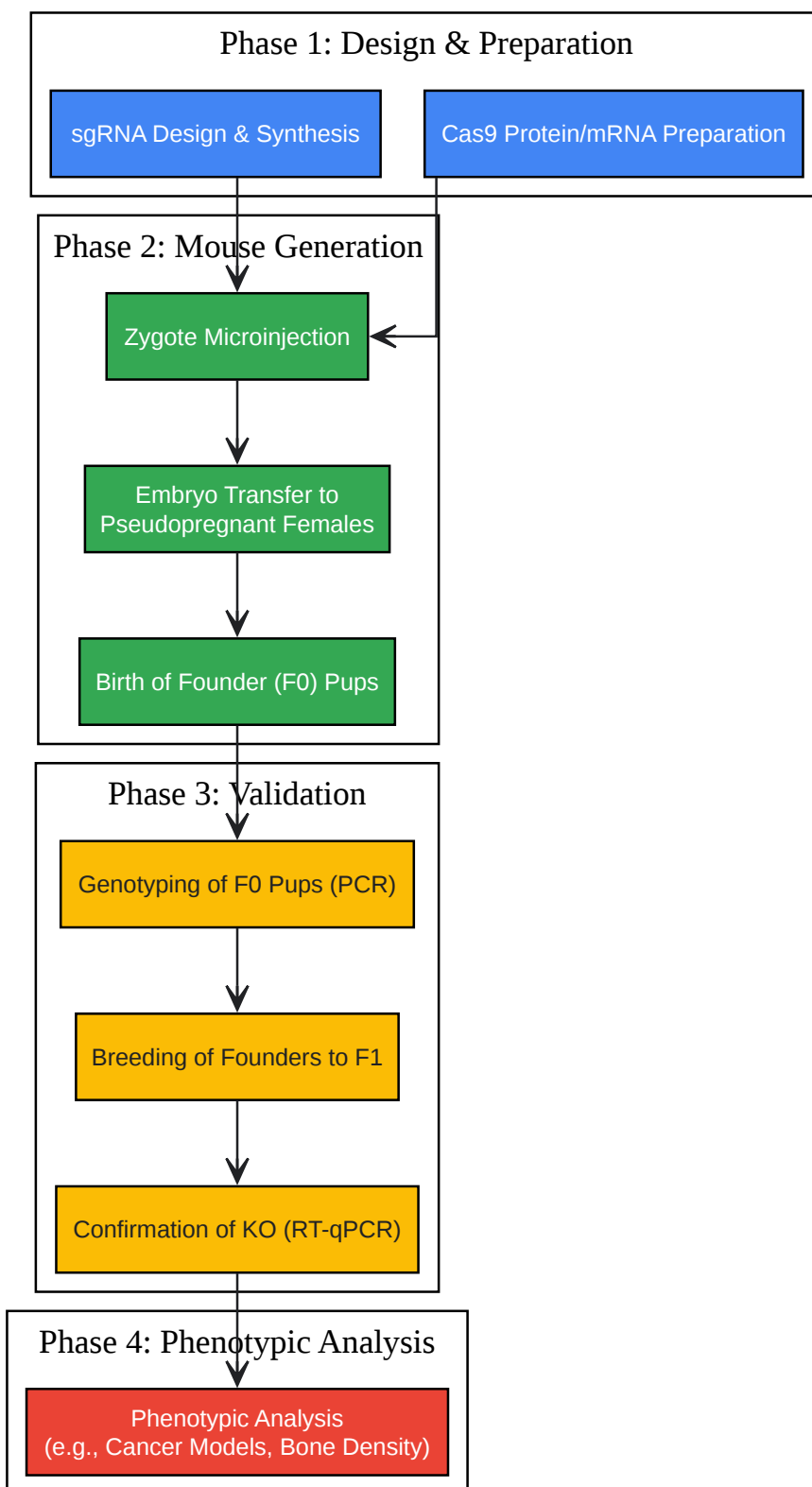


[Click to download full resolution via product page](#)

Caption: LINC00899 promotes tumorigenesis in spinal ependymoma.

## Experimental Workflow for LINC00899 Knockout Mouse Generation

The following diagram provides a high-level overview of the experimental workflow.



[Click to download full resolution via product page](#)

Caption: Workflow for generating a LINC00899 knockout mouse.

## Experimental Protocols

### Protocol 1: sgRNA Design and Synthesis

- Identify the Murine Homolog of Human LINC00899: Use databases such as NCBI Gene and Ensembl to identify the mouse ortholog of human LINC00899.
- Target Exon Selection: To ensure a complete loss of function, target the first exon of the mouse LINC00899 gene for deletion.
- sgRNA Design:
  - Utilize online design tools such as CRISPOR or Benchling to design sgRNAs targeting the flanking regions of the selected exon.
  - Select at least two sgRNAs with high on-target scores and low off-target scores.
- sgRNA Synthesis:
  - Synthesize the selected sgRNAs using a commercially available in vitro transcription kit or order synthetic sgRNAs.
  - Purify the synthesized sgRNAs and assess their quality and concentration.

### Protocol 2: Preparation of Cas9 and Microinjection Mix

- Cas9 Preparation: Obtain commercially available, high-purity Cas9 protein or in vitro transcribe Cas9 mRNA from a linearized plasmid template.
- Microinjection Mix Preparation:
  - On ice, mix the sgRNAs and Cas9 protein/mRNA in microinjection buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA).
  - A typical final concentration for microinjection is 100 ng/μl of Cas9 mRNA and 50 ng/μl of each sgRNA.<sup>[1]</sup> If using Cas9 protein, a concentration of 20-50 ng/μl is common.
  - Centrifuge the mix at high speed to pellet any precipitates before microinjection.

## Protocol 3: Zygote Microinjection and Embryo Transfer

- **Superovulation and Mating:** Superovulate female mice (e.g., C57BL/6J strain) by intraperitoneal injection of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later. Mate the superovulated females with stud males.
- **Zygote Collection:** The following day, collect zygotes from the oviducts of successfully mated females.
- **Microinjection:**
  - Under a microscope, inject the CRISPR-Cas9/sgRNA mixture into the pronucleus or cytoplasm of the collected zygotes.[\[2\]](#)[\[3\]](#)
- **Embryo Culture:** Culture the injected zygotes overnight in a suitable embryo culture medium.
- **Embryo Transfer:** Transfer the surviving 2-cell stage embryos into the oviducts of pseudopregnant recipient female mice.

## Protocol 4: Genotyping of Founder Mice

- **DNA Extraction:** At 2-3 weeks of age, collect tail biopsies from the resulting F0 pups and extract genomic DNA.
- **PCR-based Genotyping:**
  - Design PCR primers that flank the targeted exon.
  - Perform PCR on the extracted genomic DNA.
  - Analyze the PCR products by agarose gel electrophoresis. A smaller band size compared to the wild-type control indicates a successful deletion of the targeted exon.
- **Sanger Sequencing:** To confirm the precise deletion and to identify any small indels, clone the PCR products into a suitable vector and perform Sanger sequencing.

Genotyping Results	Expected Band Size (bp)
Wild-Type (+/+)	e.g., 500
Heterozygous (+/-)	500 and 300
Homozygous (-/-)	300

Note: The exact band sizes will depend on the primer design and the size of the deleted exon.

## Protocol 5: Validation of LINC00899 Knockout

- Breeding: Breed the identified F0 founder mice with wild-type mice to establish F1 heterozygous lines. Intercross the F1 heterozygotes to generate F2 homozygous knockout mice.
- RNA Extraction and RT-qPCR:
  - Isolate total RNA from relevant tissues (e.g., mammary gland, bone, brain) of wild-type, heterozygous, and homozygous knockout mice.
  - Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the mouse LINC00899 transcript.
  - A significant reduction or complete absence of the LINC00899 transcript in homozygous knockout mice compared to wild-type controls confirms the successful knockout at the RNA level.

RT-qPCR Analysis	Relative LINC00899 Expression
Wild-Type (+/+)	1.0
Heterozygous (+/-)	~0.5
Homozygous (-/-)	<0.1

## Phenotypic Analysis

Based on the known functions of LINC00899, the following phenotypic analyses are recommended for the knockout mice:

## Cancer Predisposition Studies:

- **Tumor Induction Models:** Subject the LINC00899 knockout mice and wild-type controls to established cancer induction models relevant to the tissues where LINC00899 is expressed (e.g., mammary tumor models). Monitor for tumor incidence, latency, and growth rate.
- **Histopathological Analysis:** Perform histological analysis of relevant tissues to identify any pre-neoplastic or neoplastic lesions.

## Bone Phenotyping:

- **Dual-Energy X-ray Absorptiometry (DEXA):** Measure bone mineral density (BMD) and bone mineral content (BMC) in the knockout and wild-type mice at different ages.<sup>[4][5]</sup>
- **Micro-Computed Tomography (μCT):** For a more detailed analysis of bone microarchitecture, perform μCT on isolated femurs or vertebrae.
- **Histomorphometry:** Perform histological analysis of bone sections to assess parameters such as osteoblast and osteoclast numbers.

## Conclusion

The generation of a LINC00899 knockout mouse model is a critical step towards understanding its physiological and pathological roles in vivo. The detailed protocols provided in this document offer a comprehensive guide for researchers to successfully create and validate this important animal model. The resulting LINC00899 knockout mice will be an invaluable resource for investigating the therapeutic potential of targeting this lncRNA in cancer and bone-related disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mouse Genome Editing using CRISPR/Cas System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthego.com [synthego.com]
- 3. Embryo Microinjection With CRISPR-Cas9 in Mice and Zebrafish | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 5. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- To cite this document: BenchChem. [Application Notes and Protocols: Generation of a LINC00899 Knockout Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577496#creating-a-linc00899-knockout-mouse-model]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)